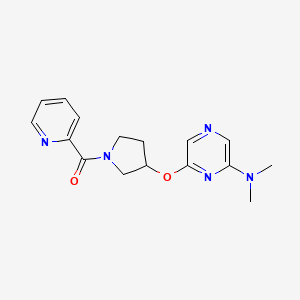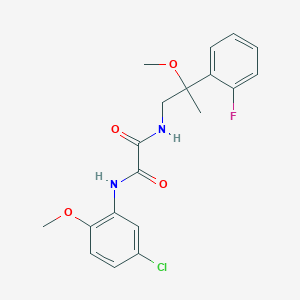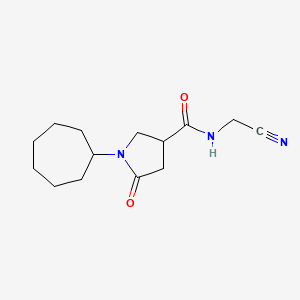
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been shown to have a wide range of effects on the central nervous system, making it a promising candidate for further research.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity, and its levels are often decreased in individuals with addiction or other neurological disorders. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a decrease in drug-seeking behavior and other neurological effects.
Biochemical and Physiological Effects
In addition to its effects on addiction, CPP-115 has also been shown to have other biochemical and physiological effects. Studies have demonstrated that CPP-115 can improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, CPP-115 has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-115 in lab experiments is its specificity for GABA transaminase. Unlike other drugs that affect multiple neurotransmitter systems, CPP-115 specifically targets the GABAergic system, making it a more precise tool for studying the effects of GABA on the brain. However, one limitation of using CPP-115 is its potential toxicity at high doses. Researchers must be careful to use appropriate dosages and monitor for any adverse effects when using CPP-115 in lab experiments.
Direcciones Futuras
There are several future directions for research on CPP-115. One area of interest is in the development of new drugs that are based on CPP-115's mechanism of action. Researchers are exploring the potential of developing drugs that are more potent and selective than CPP-115, with fewer side effects. Additionally, researchers are investigating the potential of using CPP-115 in combination with other drugs to enhance its effects on addiction and other neurological disorders. Finally, there is interest in exploring the potential of CPP-115 in the treatment of other disorders, such as anxiety and depression, which are also thought to be related to GABAergic dysfunction.
Métodos De Síntesis
CPP-115 can be synthesized using a variety of methods, including the reaction of vigabatrin with cyanomethyl bromide and 1-cycloheptylamine. The resulting compound can be purified using a combination of chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
CPP-115 has been the subject of several scientific studies, with researchers exploring its potential applications in various fields. One of the most promising areas of research is in the treatment of addiction. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating substance use disorders in humans.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-7-8-16-14(19)11-9-13(18)17(10-11)12-5-3-1-2-4-6-12/h11-12H,1-6,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXTQYDVSUUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
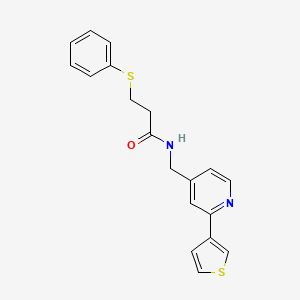
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)
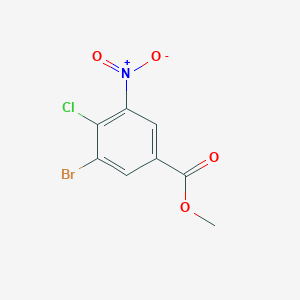
![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)
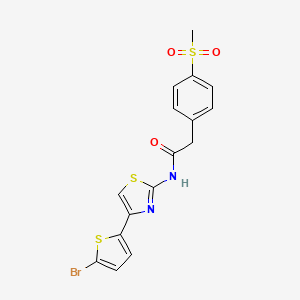
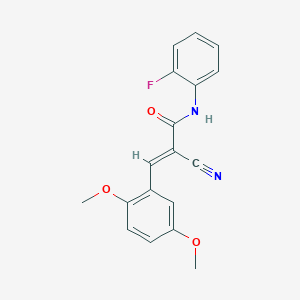
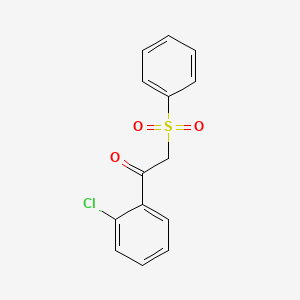

![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)
